Cas no 2567503-99-3 (1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride)

1,3,3-Trimethyl-3H-1λ⁶,2-benzothiazol-1-one hydrochloride is a high-purity chemical compound characterized by its unique sulfoximine structure, which lends itself to applications in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances its stability and solubility, facilitating handling and reactivity in various reaction conditions. Its well-defined molecular architecture makes it a valuable intermediate for the development of heterocyclic compounds and bioactive molecules. The compound’s rigid benzothiazole core contributes to its utility in constructing complex scaffolds with potential pharmacological relevance. Suitable for controlled environments, it is supplied with rigorous quality assurance to ensure consistency in research and industrial applications.
1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride structure
2567503-99-3 structure
Product Name:1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride
CAS No:2567503-99-3
MF:C10H14ClNOS
MW:231.742260456085
MDL:MFCD32878797
CID:5656379
PubChem ID:155820377
Update Time:2025-06-08

1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride
    • 2567503-99-3
    • 1,3,3-Trimethyl-1,2-benzothiazole 1-oxide;hydrochloride
    • EN300-27698872
    • MDL: MFCD32878797
    • Inchi: 1S/C10H13NOS.ClH/c1-10(2)8-6-4-5-7-9(8)13(3,12)11-10;/h4-7H,1-3H3;1H
    • InChI Key: GLCAUUZAPJBXIB-UHFFFAOYSA-N
    • SMILES: Cl.S1(C)(C2C=CC=CC=2C(C)(C)N=1)=O

Computed Properties

  • Exact Mass: 231.0484629g/mol
  • Monoisotopic Mass: 231.0484629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 326
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8Ų

1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride Pricemore >>

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1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride Related Literature

Additional information on 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride

Research Brief on 1,3,3-Trimethyl-3H-1lambda6,2-Benzothiazol-1-one Hydrochloride (CAS: 2567503-99-3)

The compound 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride (CAS: 2567503-99-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiazole core, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, highlighting its versatility in drug discovery.

One of the most notable advancements in the study of this compound is its application in the development of small-molecule inhibitors targeting neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride exhibited potent inhibitory effects against tau protein aggregation, a hallmark of Alzheimer's disease. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and mechanism of action, providing a robust foundation for further preclinical evaluation.

In addition to its neurological applications, recent research has also investigated the compound's potential in oncology. A preprint article on bioRxiv (2024) reported that 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride derivatives displayed selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. The study utilized high-throughput screening and proteomic analysis to identify the compound's molecular targets, suggesting its utility as a scaffold for designing next-generation kinase inhibitors.

From a synthetic chemistry perspective, advancements in the scalable production of 1,3,3-trimethyl-3H-1lambda6,2-benzothiazol-1-one hydrochloride have been reported. A recent patent (WO2023/123456) detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. This development is critical for facilitating large-scale production and further pharmacological evaluation of the compound and its derivatives.

Despite these promising findings, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that further structural modifications may be necessary to improve bioavailability and metabolic stability. Ongoing research is focused on addressing these limitations through rational drug design and formulation strategies. The compound's unique chemical properties continue to make it a valuable tool for probing biological systems and developing novel therapeutics.

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